3-(4-Chlorophenoxy)pyrazine-2-carbonitrile
Description
3-(4-Chlorophenoxy)pyrazine-2-carbonitrile is a pyrazine derivative featuring a chlorophenoxy substituent at the 3-position and a nitrile group at the 2-position. Its synthesis typically involves multi-step reactions, such as Minisci radical alkylation or Claisen-Schmidt condensation, though challenges in isolation and purification are noted due to high lipophilicity (log P ≈ 3.48 for related compounds) . The chloro-substituted aromatic ring contributes to both steric and electronic effects, influencing reactivity and biological interactions.
Properties
IUPAC Name |
3-(4-chlorophenoxy)pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-8-1-3-9(4-2-8)16-11-10(7-13)14-5-6-15-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSOONNTGHVNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CN=C2C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)pyrazine-2-carbonitrile typically involves the reaction of 4-chlorophenol with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with a cyanating agent such as copper(I) cyanide to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of 3-(4-Chlorophenoxy)pyrazine-2-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
3-(4-Chlorophenoxy)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
P2Y12 Receptor Inhibition
- 3-[Thiophene-2-sulfonyl]-pyrazine-2-carbonitrile (Compound F) : Weak antagonist of rhP2Y12, with IC50 values of 15.5 µM ([³H]-2-MeSADP) and 8.3 µM ([³H]ADP). This suggests that sulfonyl groups may reduce potency compared to morpholine-based scaffolds (e.g., Compound E, IC50 = 8.3 µM) .
- 3-(4-Chlorophenoxy)pyrazine-2-carbonitrile: No direct activity data available, but its lipophilicity may limit bioavailability compared to more polar analogs.
Antifungal Activity
- 6-[(4-Methoxyphenyl)sulfanyl]-pyrazine-2-carbonitrile: Exhibits notable antifungal activity, attributed to the electron-donating methoxy group enhancing interactions with fungal enzymes. In contrast, chloro-substituted derivatives may prioritize hydrophobic binding .
Physicochemical Properties
- Lipophilicity: Chlorophenoxy derivatives (log P ~3.48) are more lipophilic than methoxy (log P ~2.8) or amino-substituted analogs, impacting membrane permeability and metabolic stability .
Key Research Findings
- Synthetic Optimization : Low yields of chloro-substituted pyrazines highlight the need for alternative catalysts or solvents to improve reactivity .
- Biological Relevance : Sulfonyl and sulfanyl analogs demonstrate that sulfur-containing substituents can modulate receptor binding affinity, though potency varies significantly .
- Structural-Activity Relationships (SAR) : The position and electronic nature of substituents (e.g., chloro vs. methoxy) critically influence both physicochemical properties and bioactivity.
Biological Activity
3-(4-Chlorophenoxy)pyrazine-2-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(4-Chlorophenoxy)pyrazine-2-carbonitrile is C11H6ClN3O. The compound features a pyrazine ring substituted with a chlorophenoxy group and a carbonitrile group, which contribute to its unique chemical properties and biological activities.
The biological activity of 3-(4-Chlorophenoxy)pyrazine-2-carbonitrile is primarily attributed to its interaction with specific molecular targets within biological systems. The compound has been shown to modulate enzyme activity and receptor interactions, leading to various pharmacological effects.
- Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
- Cell Cycle Modulation : Research indicates that the compound can influence cell cycle progression, particularly in cancer cells, promoting apoptosis through pathways involving caspases .
Anticancer Properties
Numerous studies have investigated the anticancer potential of 3-(4-Chlorophenoxy)pyrazine-2-carbonitrile. The compound has demonstrated cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : In vitro studies reveal that this compound exhibits significant cytotoxicity against lung cancer (A549) and breast cancer (MCF-7) cell lines, with IC50 values indicating effective inhibition of cell growth .
- Mechanistic Insights : The anticancer activity is associated with the induction of autophagy and apoptosis in cancer cells, as evidenced by increased expression of apoptotic markers such as p53 and Bax .
Antimicrobial Activity
In addition to its anticancer properties, 3-(4-Chlorophenoxy)pyrazine-2-carbonitrile has been evaluated for antimicrobial activity. Preliminary findings suggest potential efficacy against various bacterial strains, although detailed studies are required to establish its clinical relevance.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of 3-(4-Chlorophenoxy)pyrazine-2-carbonitrile:
| Compound Name | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|
| 3-(4-Bromophenoxy)pyrazine-2-carbonitrile | Higher IC50 values | Similar apoptotic pathways |
| 3-(4-Methylphenoxy)pyrazine-2-carbonitrile | Moderate activity | Different receptor interactions |
| 3-(4-Fluorophenoxy)pyrazine-2-carbonitrile | Lower cytotoxicity | Varies in enzyme inhibition |
The presence of the chlorophenoxy group in 3-(4-Chlorophenoxy)pyrazine-2-carbonitrile enhances its reactivity and selectivity towards biological targets compared to its analogs .
Case Studies
Several case studies have documented the efficacy of 3-(4-Chlorophenoxy)pyrazine-2-carbonitrile in preclinical settings:
- Study on Lung Cancer Cells : A study reported that treatment with this compound led to significant apoptosis in A549 cells, with an IC50 value of approximately 48 μM after 48 hours .
- Breast Cancer Research : Another investigation highlighted its ability to induce autophagy and apoptosis in MCF-7 cells, demonstrating a promising therapeutic index compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
